1-(6-Methoxypyridin-3-yl)ethanol

描述

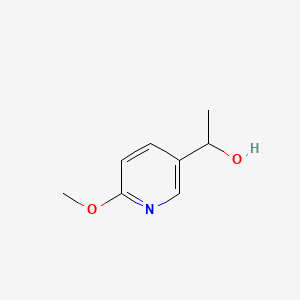

1-(6-Methoxypyridin-3-yl)ethanol is an organic compound with the molecular formula C8H11NO2 It features a pyridine ring substituted with a methoxy group at the 6-position and an ethanol group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-3-yl)ethanol typically involves the following steps:

Starting Material: The process begins with 6-methoxypyridine.

Grignard Reaction: 6-methoxypyridine is reacted with ethylmagnesium bromide to form the corresponding Grignard reagent.

Addition Reaction: The Grignard reagent is then reacted with formaldehyde to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

化学反应分析

Types of Reactions: 1-(6-Methoxypyridin-3-yl)ethanol can undergo several types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: 1-(6-Methoxypyridin-3-yl)acetaldehyde or 1-(6-Methoxypyridin-3-yl)acetic acid.

Reduction: 1-(6-Methoxypyridin-3-yl)ethane.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

1-(6-Methoxypyridin-3-yl)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(6-Methoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The ethanol group can participate in hydrogen bonding and other interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biological processes.

相似化合物的比较

1-(6-Methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of a methoxy group.

1-(6-Ethoxypyridin-3-yl)ethanol: Similar structure but with an ethoxy group instead of a methoxy group.

1-(6-Hydroxypyridin-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 1-(6-Methoxypyridin-3-yl)ethanol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to its analogs. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical syntheses.

生物活性

1-(6-Methoxypyridin-3-yl)ethanol is a pyridine-derived compound with significant potential in medicinal chemistry. Characterized by its methoxy substitution on the pyridine ring and an ethanol side chain, this compound exhibits various biological activities that make it a candidate for further research in pharmacology and therapeutic applications.

The molecular formula of this compound is C₉H₁₁NO₂, with a molar mass of approximately 165.19 g/mol. The compound features a hydroxyl group (-OH) which contributes to its reactivity and biological interactions.

Anticancer Properties

Research has highlighted the anticancer potential of this compound, particularly in the context of Ewing’s sarcoma (ES). In studies evaluating its efficacy, this compound has been shown to inhibit the growth of ES cells significantly. The structure-activity relationship (SAR) studies indicated that specific substitutions on the aromatic ring influence its inhibitory potency against EWS-FLI1, a fusion protein implicated in ES. For instance, compounds with para-methoxy substitutions demonstrated enhanced activity compared to those with meta or ortho substitutions, which reduced growth inhibition .

Table 1: Structure-Activity Relationship of this compound Derivatives

| Compound | Substitution Pattern | GI50 (µM) | Remarks |

|---|---|---|---|

| 1 | None | >10 | No significant inhibition |

| 2 | Para-methoxy | 2.6 | High inhibitory activity |

| 9a | Meta-methoxy | >10 | No activity |

| 9c | Ortho-methoxy | 3.5 | Moderate activity |

The mechanism through which this compound exerts its anticancer effects involves the inhibition of EWS-FLI1 transcriptional activity. This is critical for the survival and proliferation of Ewing’s sarcoma cells. The presence of the hydroxyl group is suggested to play a role in binding interactions, although it does not act as a hydrogen bond donor .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the use of pyridine derivatives and alcohols under specific catalytic conditions. This compound serves as a precursor for synthesizing more complex molecules with potential therapeutic applications.

Table 2: Synthesis Methods for this compound

| Methodology | Yield (%) | Conditions |

|---|---|---|

| Iridium-catalyzed reactions | 91% | THF, 60 °C |

| Direct alkylation | Varies | CH2Cl2, room temperature |

Study on Ewing’s Sarcoma

In a notable study, researchers synthesized various derivatives of this compound to evaluate their anticancer properties against EWS-FLI1 positive cell lines. The lead compound demonstrated a GI50 value of 2.6 µM, indicating strong inhibitory effects on cell proliferation compared to other tested compounds .

Comparative Analysis

A comparative analysis was conducted to evaluate the biological activities of structurally similar compounds such as 1-(2-Pyridyl)ethanol and 1-(4-Pyridyl)ethanol. Results indicated that while all derivatives exhibited some level of biological activity, those with methoxy substitutions showed enhanced efficacy against specific cancer cell lines.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-Methoxypyridin-3-yl)ethanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via catalytic methods such as nickel-catalyzed migratory arylboration of alkenes, which introduces functional groups while preserving stereochemistry . Alternatively, reduction of ketone precursors (e.g., 1-(6-Methoxypyridin-3-yl)ethanone) using agents like sodium borohydride or LiAlH4 is feasible. Optimization involves controlling temperature (e.g., 50–80°C), solvent selection (e.g., DMSO or ethanol), and catalyst loading. Reaction progress is monitored via HPLC to assess purity, with column chromatography used for purification .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, with the methoxy group (~δ 3.8 ppm) and pyridine ring protons (~δ 6.5–8.5 ppm) serving as key signals .

- X-ray Crystallography : SHELX software refines crystal structures to confirm molecular geometry and hydrogen-bonding networks, critical for understanding solid-state behavior .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C9H13NO2 = 167.0954 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives, and how is enantiomeric purity assessed?

- Methodological Answer : Chiral centers in derivatives (e.g., (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol) modulate interactions with biological targets like enzymes or receptors. Enantiomeric purity is determined via chiral HPLC using columns like Chiralpak® IA/IB, or by X-ray crystallography to resolve absolute configurations. Asymmetric synthesis methods (e.g., chiral catalysts) ensure stereochemical control during preparation .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies in bioactivity data (e.g., varying IC50 values) are addressed through:

- Standardized Assays : Replicating experiments under controlled conditions (pH, temperature) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing methoxy with ethoxy or fluorine) and measuring effects on target binding or cytotoxicity .

- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding modes to receptors, guiding experimental validation .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Software like SwissADME estimates parameters such as logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. For example, the methoxy group may enhance solubility but reduce metabolic stability .

- Molecular Dynamics (MD) Simulations : GROMACS simulates compound-receptor interactions over time to assess binding stability and conformational changes .

属性

IUPAC Name |

1-(6-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDSKPPAAGUGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。